1-ethyl-4-nitro-1H-indole
Overview
Description
1-ethyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-ethyl-4-nitro-1H-indole can be achieved through various synthetic routes. One common method involves the nitration of 1-ethylindole using nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-ethyl-4-nitro-1H-indole undergoes several types of chemical reactions, including:
Scientific Research Applications
1-ethyl-4-nitro-1H-indole has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-ethyl-4-nitro-1H-indole can be compared with other indole derivatives, such as:
1-methyl-4-nitro-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
1-ethyl-5-nitro-1H-indole: Nitro group at the 5-position instead of the 4-position.
1-ethyl-4-amino-1H-indole: Amino group instead of a nitro group at the 4-position.
Properties
IUPAC Name |
1-ethyl-4-nitroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-11-7-6-8-9(11)4-3-5-10(8)12(13)14/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHWOTSHMZSQMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524315 | |
Record name | 1-Ethyl-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91482-64-3 | |
Record name | 1-Ethyl-4-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91482-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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